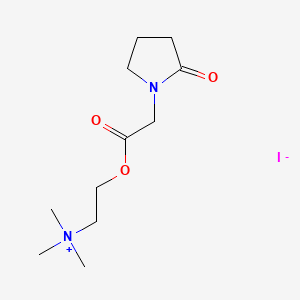
L-Lysyl-N-methyl-L-valyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-N-methyl-L-valyl-L-glutamic acid is a synthetic tripeptide composed of three amino acids: lysine, N-methyl valine, and glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N-methyl-L-valyl-L-glutamic acid involves the coupling of protected amino acids. One common method includes the use of Nα,Nε-bis(trifluoroacetyl)-L-lysyl chloride and dimethyl L-glutamate in the presence of triethylamine. The protecting groups are then removed using a water-ethanol solution of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically modified bacteria such as Corynebacterium glutamicum. These bacteria are engineered to overproduce the desired amino acids, which are then chemically coupled to form the tripeptide .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-N-methyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the lysine residue.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: This reaction can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can result in the formation of thiols.
Applications De Recherche Scientifique
L-Lysyl-N-methyl-L-valyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential as an immunomodulator and in drug delivery systems.
Industry: Used in the production of bioactive peptides and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Lysyl-N-methyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing biochemical pathways. Its immunomodulatory effects are attributed to its ability to enhance both cell-mediated and humoral immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysyl-L-glutamic acid: Similar in structure but lacks the N-methyl valine residue.
L-Valyl-L-glutamic acid: Contains valine instead of N-methyl valine and lacks lysine.
L-Glutamyl-L-valyl-L-lysine: Different sequence of amino acids.
Uniqueness
L-Lysyl-N-methyl-L-valyl-L-glutamic acid is unique due to the presence of the N-methyl valine residue, which can influence its biochemical properties and interactions. This modification can enhance its stability and resistance to enzymatic degradation, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
189032-07-3 |
|---|---|
Formule moléculaire |
C17H32N4O6 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]-methylamino]-3-methylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H32N4O6/c1-10(2)14(21(3)16(25)11(19)6-4-5-9-18)15(24)20-12(17(26)27)7-8-13(22)23/h10-12,14H,4-9,18-19H2,1-3H3,(H,20,24)(H,22,23)(H,26,27)/t11-,12-,14-/m0/s1 |
Clé InChI |
JQOPFSDLEPPYBD-OBJOEFQTSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(C)C(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N(C)C(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



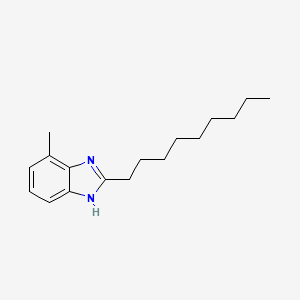
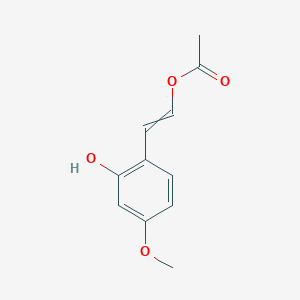

![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

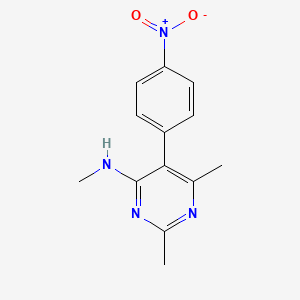
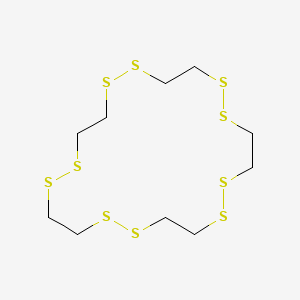
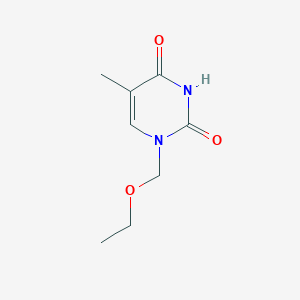
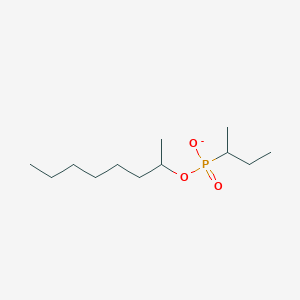
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
